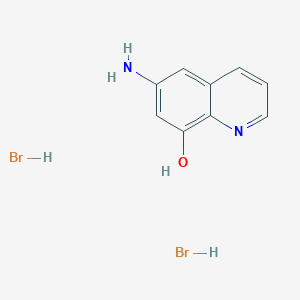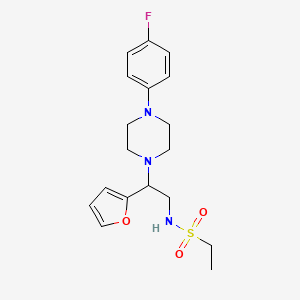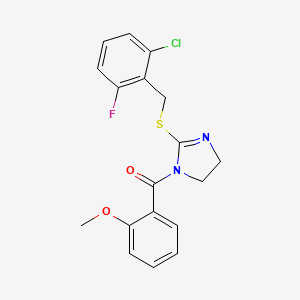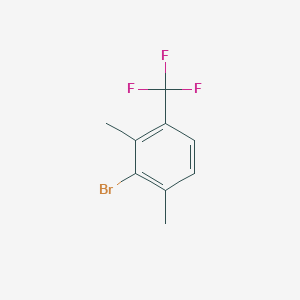![molecular formula C11H10N2O3S B2822703 (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 84160-39-4](/img/structure/B2822703.png)
(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of “(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” can be represented by the SMILES stringCc1ccc(cc1)-c2nnc(o2)C(O)=O . The InChI key is WVVMKTPNSXQTEI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” include its molecular weight of 204.18 . It is a solid compound .Aplicaciones Científicas De Investigación
Organic Electronics and Optoelectronics
Oxadiazole derivatives, including this compound, have attracted attention in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their high electron affinities make them suitable for electron injection and transport. Researchers have explored their use as electron-transport materials, hole-blocking layers, and emissive components in OLEDs .
Antifungal Activity
Studies have investigated the antifungal properties of this compound and related derivatives. In vitro evaluations against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani demonstrated promising antifungal activity . Further research could explore its mechanism of action and potential applications in crop protection.
Anti-Cancer Potential
1,3,4-oxadiazole derivatives, including this compound, have shown significant anti-cancer potential. They interact with growth factors, enzymes, kinases, and other cellular targets. Researchers have synthesized various analogs to optimize their efficacy and selectivity against cancer cells .
Coordination Chemistry and Crystal Structures
The crystal structure analysis of aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide] zinc(II) complex revealed interesting coordination geometry. The Zn²⁺ ion coordinates with ligands and water molecules, forming a trigonal-bipyramidal arrangement. Intermolecular hydrogen bonds contribute to the crystal packing .
Synthetic Methodology
The synthesis of this compound involves annulation reactions followed by desulfurization/intramolecular rearrangement. Researchers have achieved high yields (up to 94%) using efficient synthetic routes .
Material Science and Functional Materials
Beyond its biological applications, this compound’s unique structure may find use in designing functional materials. Researchers can explore its potential as a building block for novel polymers, supramolecular assemblies, or hybrid materials with tailored properties.
Gao, H., Xu, C., Duan, L.-M., Lou, X.-H., & Fan, Y.-T. (2012). Crystal structure of aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide] zinc(II). Zeitschrift für Kristallographie - New Crystal Structures, 227(3-4), 343–344. Read more Zhang, Y., Li, X., & Wang, J. (2012). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acrylic Acid Derivatives. Molecules, 17(1), 989–1000. Read more Kumar, A., & Kumar, S. (2021). Oxadiazoles: moiety to synthesis and utilize. Journal of the Iranian Chemical Society, 18(7), 1567–1581. Read more Kumar, A., & Kumar, S. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. BioInterface Research in Applied Chemistry, 11(1), 1–11. Read more
Safety and Hazards
Direcciones Futuras
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may explore more applications of oxadiazoles and their derivatives.
Propiedades
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-2-4-8(5-3-7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAYHHXHKYMQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)
![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)


![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2822630.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)


![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)

![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)
![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)